molecular formula C9H18O2 B1315891 2,2,5-Trimethylhexanoic acid CAS No. 27971-09-1

2,2,5-Trimethylhexanoic acid

Cat. No.: B1315891
CAS No.: 27971-09-1
M. Wt: 158.24 g/mol
InChI Key: BROAOSNULRMVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid that is used in various industrial and scientific applications. This compound is known for its unique structural properties, which contribute to its reactivity and functionality in different chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,2,5-trimethylhexanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that involve the hydroformylation of isobutene followed by hydrogenation and subsequent oxidation. This method allows for large-scale production with high yields and purity .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol, 2,2,5-trimethylhexanol, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups. For example, esterification with alcohols in the presence of acid catalysts forms esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alcohols, acid catalysts, reflux conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: 2,2,5-Trimethylhexanol.

    Substitution: Esters, amides.

Scientific Research Applications

2,2,5-Trimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of fatty acid metabolism and its effects on cellular processes.

    Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.

    Industry: this compound is used in the manufacture of lubricants, plasticizers, and surfactants. .

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid synthase and acyl-CoA synthetase. These enzymes facilitate the incorporation of the compound into metabolic pathways, leading to the production of energy and other essential biomolecules .

Comparison with Similar Compounds

  • 2,2,4-Trimethylpentanoic acid
  • 2,2,3-Trimethylbutanoic acid
  • 3,3,5-Trimethylhexanoic acid

Comparison: 2,2,5-Trimethylhexanoic acid is unique due to its specific branching pattern, which influences its reactivity and physical properties. Compared to 2,2,4-Trimethylpentanoic acid and 2,2,3-Trimethylbutanoic acid, this compound has a higher degree of branching, resulting in different steric effects and reactivity. This makes it particularly useful in applications where specific structural attributes are required .

Properties

IUPAC Name

2,2,5-trimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-6-9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROAOSNULRMVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574318
Record name 2,2,5-Trimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27971-09-1
Record name 2,2,5-Trimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5-Trimethylhexanoic acid
Reactant of Route 2
Reactant of Route 2
2,2,5-Trimethylhexanoic acid
Reactant of Route 3
Reactant of Route 3
2,2,5-Trimethylhexanoic acid
Reactant of Route 4
Reactant of Route 4
2,2,5-Trimethylhexanoic acid
Reactant of Route 5
2,2,5-Trimethylhexanoic acid
Reactant of Route 6
2,2,5-Trimethylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.